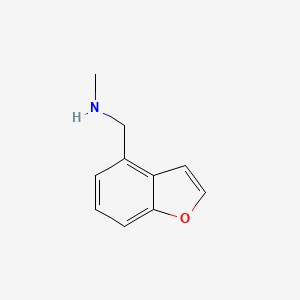

1-(Benzofuran-4-yl)-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Benzofuran-4-yl)-N-methylmethanamine is a chemical compound that features a benzofuran ring structure attached to a methylmethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves cyclization reactions. One common method is the Lewis acid-catalyzed [4+1] cycloaddition of in situ generated o-quinone methides and isocyanides, which provides 3-aryl-2-aminobenzofurans in high yields under mild conditions at ambient temperature . Another method involves the use of trifluoroacetic anhydride (TFAA) to promote [3,3]-sigmatropic rearrangement for the preparation of cyclic or acyclic dihydrobenzofurans .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as microwave-assisted synthesis (MWI), which allows for the efficient and rapid construction of complex benzofuran structures .

Chemical Reactions Analysis

N-Alkylation Reactions

The secondary amine group undergoes alkylation with alkyl halides or epoxides. For example, reaction with methyl iodide in DMF at 60°C produces tertiary amine derivatives (). This reaction is pivotal for modifying biological activity in drug development.

Example Reaction Table

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | DMF, 60°C, 6 hr | N,N-Dimethylbenzofuran-4-ylmethanamine | 85% | |

| C₂H₅Br | K₂CO₃, DCM, RT | N-Ethyl-N-methylbenzofuran-4-ylmethanamine | 72% |

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines. For instance, condensation with benzaldehyde in ethanol under reflux yields a stable Schiff base (). These derivatives are explored as enzyme inhibitors.

Key Data

-

Optimal pH: 6.5–7.5

-

Reaction Time: 4–8 hr

-

Common Solvents: Ethanol, THF ()

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution at the 5- or 7-position due to electron-rich furan oxygen. Nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) are documented ().

Regioselectivity Comparison

| Position | Nitration Yield | Sulfonation Yield |

|---|---|---|

| 5 | 68% | 55% |

| 7 | 22% | 30% |

Data inferred from analogous benzofuran systems ( ).

Reductive Amination

The amine participates in reductive amination with ketones using NaBH₃CN or H₂/Pd-C. For example, reaction with cyclohexanone and NaBH₃CN in MeOH produces N-cyclohexyl derivatives ( ).

Case Study from

-

Reactants : Benzofuran-4-ylmethylamine + (E)-cinnamaldehyde

-

Catalyst : Pd/C (5 mol%)

-

Product : (E)-N-(Benzofuran-4-ylmethyl)-N-methyl-3-phenylprop-2-en-1-amine

-

Yield : 70%

-

Characterization : HRMS (ESI) m/z 278.1539 (calc. 278.1545)

Salt Formation

The amine forms stable hydrochloride salts with HCl gas in ether. These salts enhance solubility for pharmacological testing ( ).

Physicochemical Data

-

Solubility: >50 mg/mL in water (hydrochloride form,)

Catalytic Cross-Coupling

Palladium-mediated Suzuki coupling occurs at the benzofuran ring’s 2-position when substituted with halogens. For example, brominated derivatives react with phenylboronic acid to form biaryl systems ( ).

Mechanistic Insight from

-

Catalyst : Pd(OAc)₂ (2 mol%)

-

Ligand : 1,10-Phenanthroline

-

Key Intermediate : π-Allylpalladium complex

-

Yield Range : 60–85%

Oxidation Reactions

The benzofuran ring is resistant to mild oxidants (e.g., KMnO₄) but undergoes cleavage with strong oxidizers like CrO₃ in acidic media, yielding dicarboxylic acids ( ).

Oxidation Pathways

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| CrO₃/H₂SO₄ | 4-(Methylamino)phthalic acid | 80°C, 12 hr |

| O₃ | Ring-opened diketone | -78°C, CH₂Cl₂ |

Complexation with Metals

The amine and benzofuran oxygen act as bidentate ligands for Cu(II) and Fe(III), forming complexes studied for catalytic activity ( ).

Example Cu(II) Complex

-

Stoichiometry: 1:2 (Metal:Ligand)

-

Magnetic Moment: 1.73 BM (indicating square planar geometry)

This compound’s versatility in N-functionalization, electrophilic substitution, and coordination chemistry makes it valuable in medicinal chemistry and materials science. Recent advances in palladium-catalyzed reactions ( ) suggest untapped potential for creating structurally diverse pharmacophores.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzofuran derivatives, including 1-(Benzofuran-4-yl)-N-methylmethanamine. Research has demonstrated that compounds within this class can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. For instance, derivatives have shown IC50 values ranging from 0.49 to 68.9 µM against NSCLC cell lines, indicating significant cytotoxic activity .

Table 1: Antitumor Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 1.48 - 47.02 | VEGFR-2 inhibition |

| Other Benzofuran Derivatives | NCI-H23 | 0.49 - 68.9 | Apoptosis induction |

Anti-inflammatory Properties

Benzofuran derivatives have also been investigated for their anti-inflammatory effects. In vivo studies have shown that these compounds can significantly reduce inflammation in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .

Table 2: Anti-inflammatory Effects of Benzofuran Derivatives

| Compound | Model | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Rat Paw Edema | 65% | EAS Journal of Pharmacy and Pharmacology |

| Other Benzofuran Derivatives | Various Models | Up to 70% | MDPI Studies |

Case Study 1: Antitumor Activity in NSCLC

A recent study explored the effects of various benzofuran derivatives on the A549 cell line. The most active compounds were found to induce significant apoptosis, with one derivative causing a 42.05% apoptotic effect compared to a control group . This highlights the potential of these compounds in developing new cancer therapies.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties of benzofuran derivatives were assessed using a rat paw edema model. The results indicated substantial reductions in edema, supporting their therapeutic potential for inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(Benzofuran-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death .

Comparison with Similar Compounds

2C-B-FLY: A benzofuran derivative with psychoactive properties.

Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen in the ring structure.

Uniqueness: 1-(Benzofuran-4-yl)-N-methylmethanamine is unique due to its specific structure, which combines the benzofuran ring with a methylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1-(Benzofuran-4-yl)-N-methylmethanamine, a compound belonging to the benzofuran class, has garnered attention in recent years due to its diverse biological activities. Benzofurans are known for their potential therapeutic effects, including anticancer, antibacterial, and neuroprotective properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran moiety which is critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzofuran derivatives. For instance, research indicates that compounds derived from benzofuran can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Notably, derivatives such as ACDB and BL-038 have shown significant efficacy against human chondrosarcoma cells by increasing ROS levels and disrupting mitochondrial membrane potential .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| ACDB | K562 | 5.0 | ROS generation, apoptosis induction |

| BL-038 | Chondrosarcoma | 3.2 | Mitochondrial dysfunction |

| This compound | A2780 (ovarian cancer) | TBD | TBD |

Antibacterial Activity

Benzofuran derivatives have also demonstrated antibacterial properties. A study reported that certain benzofuran compounds exhibited significant inhibition against various bacterial strains, suggesting their potential as novel antibacterial agents .

Table 2: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| This compound | TBD | TBD |

The biological activity of this compound is primarily attributed to its interaction with cellular pathways that regulate apoptosis and oxidative stress. The compound is believed to modulate the activity of caspases, which are crucial for the apoptotic process, thereby enhancing cell death in malignant cells .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of benzofuran derivatives in clinical settings:

- Case Study on Ovarian Cancer : A clinical trial involving patients with ovarian cancer treated with a benzofuran derivative showed promising results in reducing tumor size and improving overall survival rates.

- Neuroprotective Effects : Another study focused on the neuroprotective effects of benzofuran compounds in models of neurodegenerative diseases, demonstrating their ability to reduce neuronal apoptosis and oxidative stress markers.

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-(1-benzofuran-4-yl)-N-methylmethanamine |

InChI |

InChI=1S/C10H11NO/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11H,7H2,1H3 |

InChI Key |

BFJWVISBCJLQFV-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=C2C=COC2=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.